Clocortolone

Description

This compound is a medium potency corticosteroid that is often used as a topical cream for the relief of inflammatory oand pruritic (itching) arising from steroid-responsive dermatoses of the scalp.

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

See also: this compound Pivalate (active moiety of); this compound Caproate (active moiety of).

Properties

IUPAC Name |

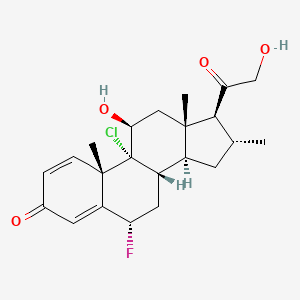

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTMADLUXIRMGX-RFPWEZLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333489 | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e-02 g/L | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4828-27-7, 34097-16-0 | |

| Record name | Clocortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clocortolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCORTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Early-Stage Research of Clocortolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocortolone, a mid-potency topical corticosteroid, has been a mainstay in the treatment of various dermatological conditions due to its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its efficacy is attributed to its action as a glucocorticoid receptor (GR) agonist, leading to the modulation of gene expression and the subsequent reduction of inflammatory mediators.[2][3] This technical guide delves into the early-stage research and development of novel this compound derivatives, providing a framework for their synthesis, in vitro evaluation, and in vivo assessment. While specific research on novel derivatives is limited in publicly available literature, this guide consolidates established methodologies for corticosteroid development to provide a comprehensive roadmap for researchers in the field.

Core Concepts: Mechanism of Action

This compound and its derivatives exert their anti-inflammatory effects by binding to the glucocorticoid receptor. This ligand-receptor complex translocates to the nucleus, where it either transactivates anti-inflammatory genes or transrepresses pro-inflammatory transcription factors, such as NF-κB. The primary mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[1][2] These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Figure 1: Glucocorticoid Receptor Signaling Pathway

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives often involves the modification of the core this compound structure to enhance efficacy, improve safety profiles, or alter pharmacokinetic properties. A key synthetic route involves the deoxygenation of the 17-hydroxy group of a corticosteroid precursor.

Experimental Protocol: Synthesis of 17-desoxy-corticosteroid derivatives (e.g., this compound)

This protocol is based on a patented method for the preparation of 17-desoxy corticosteroid derivatives.[4][5]

Materials:

-

9-Chloro-6α-fluoro-11,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione (starting material)

-

Trimethylsilyl Iodide (TMSI)

-

Acetonitrile (B52724) (anhydrous)

-

Water

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the starting material in anhydrous acetonitrile in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a suitable temperature (e.g., 0-5 °C).

-

Slowly add an excess of Trimethylsilyl Iodide to the stirred solution.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 17-desoxy corticosteroid derivative.

Figure 2: Synthetic Workflow for this compound Derivatives

In Vitro Evaluation

The initial assessment of novel this compound derivatives involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Glucocorticoid Receptor Binding Assay

This assay measures the affinity of a test compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled GR ligand.

Experimental Protocol: Radioligand Competition Binding Assay [6]

Materials:

-

Recombinant human glucocorticoid receptor (GR)

-

[³H]-Dexamethasone (radiolabeled ligand)

-

Test compounds (this compound derivatives)

-

Dexamethasone (unlabeled competitor for non-specific binding)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds and a reference compound (e.g., dexamethasone).

-

In a 96-well plate, add the assay buffer, recombinant human GR, and [³H]-Dexamethasone.

-

Add the diluted test compounds or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubate the plate at 4°C for a specified time (e.g., 18 hours) to allow the binding to reach equilibrium.

-

Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Glucocorticoid Receptor Transactivation Assay

This assay measures the ability of a compound to activate GR-mediated gene transcription. A reporter gene, such as luciferase, under the control of a GR-responsive promoter is used.

Experimental Protocol: GR Transactivation Assay [7]

Materials:

-

Mammalian cell line (e.g., HEK293 or HeLa)

-

Human GR expression plasmid

-

GRE-luciferase reporter plasmid

-

Control plasmid for transfection efficiency (e.g., β-galactosidase)

-

Transfection reagent

-

Cell culture medium

-

Test compounds

-

Luciferase assay reagent and luminometer

Procedure:

-

Seed cells into a 96-well plate.

-

Transfect the cells with the hGR expression plasmid, GRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist (e.g., dexamethasone).

-

Incubate the cells for 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to the control plasmid activity.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC50 value and maximum efficacy from the dose-response curve.

Quantitative Data Summary

Due to the limited public data on novel this compound derivatives, the following table presents hypothetical data to illustrate how quantitative results from in vitro assays would be structured for comparison.

| Derivative | GR Binding Affinity (Ki, nM) | GR Transactivation (EC50, nM) |

| This compound Pivalate | 5.2 | 1.8 |

| Derivative A | 3.8 | 1.2 |

| Derivative B | 7.1 | 2.5 |

| Derivative C | 1.5 | 0.8 |

In Vivo Anti-inflammatory Models

Promising derivatives from in vitro studies are further evaluated in animal models to assess their anti-inflammatory efficacy and potential side effects.

Arachidonic Acid-Induced Ear Edema in Mice

This is a common model to evaluate the topical anti-inflammatory activity of corticosteroids.

Experimental Protocol: [8]

Materials:

-

Mice (e.g., ICR or BALB/c)

-

Arachidonic acid solution in acetone (B3395972)

-

Test compounds formulated in a suitable vehicle (e.g., acetone or ethanol)

-

Reference corticosteroid (e.g., this compound pivalate)

-

Micrometer for measuring ear thickness

Procedure:

-

Divide the mice into groups: vehicle control, positive control (arachidonic acid alone), reference drug, and test compound groups.

-

Apply the vehicle, reference drug, or test compound to both surfaces of the right ear of each mouse.

-

After a set period (e.g., 30 minutes), apply arachidonic acid solution to the right ear of all mice except the vehicle control group.

-

After a specific time (e.g., 1 hour), sacrifice the mice and measure the thickness of both ears with a micrometer.

-

The degree of edema is calculated as the difference in thickness between the right (treated) and left (untreated) ears.

-

Calculate the percentage inhibition of edema for each treatment group compared to the positive control group.

Contact Hypersensitivity Model

This model mimics allergic contact dermatitis and is used to assess the efficacy of anti-inflammatory compounds in a T-cell-mediated inflammatory response.

Experimental Protocol: [9]

Materials:

-

Mice

-

Sensitizing agent (e.g., diphenylcyclopropenone (B372975) - DPCP or oxazolone)

-

Challenge agent (the same sensitizing agent)

-

Test compounds in a suitable vehicle

-

Reference corticosteroid

Procedure:

-

Sensitization: Apply the sensitizing agent to a shaved area of the abdomen of the mice.

-

Challenge: After a set period (e.g., 5-7 days), apply a lower concentration of the same agent to the ear to elicit an inflammatory response.

-

Treatment: Apply the test compounds or reference drug to the challenged ear at specified time points (before and/or after the challenge).

-

Assessment: Measure the ear swelling (edema) at various time points after the challenge using a micrometer.

-

Calculate the percentage inhibition of the inflammatory response.

Conclusion

The development of novel this compound derivatives holds promise for enhancing the therapeutic index of this class of corticosteroids. The systematic approach outlined in this guide, encompassing synthesis, in vitro screening for glucocorticoid receptor activity, and in vivo evaluation in relevant inflammatory models, provides a robust framework for identifying and characterizing new drug candidates. While the publicly available data on novel this compound derivatives is sparse, the established methodologies for corticosteroid research offer a clear path forward for scientists and drug development professionals in this field. Future research should focus on the rational design of derivatives with improved potency and a reduced risk of side effects, ultimately leading to safer and more effective treatments for inflammatory skin diseases.

References

- 1. This compound | C22H28ClFO4 | CID 5311052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of crystal form on in vivo topical anti-inflammatory activity of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]

Clocortolone's Role in Modulating Immune Cell Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocortolone, specifically its ester form this compound pivalate, is a potent synthetic topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties. As a member of the glucocorticoid class of steroids, its primary mechanism of action involves the modulation of complex immune cell responses to mitigate inflammation. This technical guide provides an in-depth examination of the molecular mechanisms, cellular effects, and relevant experimental methodologies to study the immunomodulatory role of this compound and other related glucocorticoids. While specific quantitative data for this compound is limited in publicly accessible literature, its actions are representative of the broader class of potent corticosteroids. The data and protocols presented herein are based on the well-established effects of glucocorticoids on the immune system.

Core Mechanism of Action: Glucocorticoid Receptor (GR) Modulation

The immunological effects of this compound are mediated through its interaction with the cytosolic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two primary pathways: transactivation and transrepression.

-

Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, or "tethering," does not involve direct DNA binding by the GR but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Preliminary Studies on the Metabolic Pathways of Clocortolone: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The metabolic pathways of clocortolone have not been extensively elucidated in publicly available literature. This document provides a preliminary guide based on the known metabolism of structurally similar corticosteroids and general principles of drug biotransformation. The proposed pathways and experimental details are intended to serve as a foundational resource for future research.

Executive Summary

This compound, a mid-potency topical corticosteroid, is utilized for its anti-inflammatory and antipruritic properties. While its pharmacodynamics are well-characterized, specific details regarding its metabolic fate remain limited. This technical guide synthesizes available information on general corticosteroid metabolism to propose putative metabolic pathways for this compound. It is established that, like other corticosteroids, this compound is primarily metabolized in the liver and subsequently excreted by the kidneys[1][2][3][4][5]. The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, is anticipated to play a central role in its biotransformation[6]. This document outlines hypothetical metabolic transformations, including hydrolysis, oxidation, and reduction, and provides generalized experimental protocols for their investigation.

Proposed Metabolic Pathways of this compound

Based on the metabolism of related corticosteroids such as tixocortol (B133387) pivalate (B1233124) and general glucocorticoid biotransformation, the metabolism of this compound pivalate is likely to proceed through several key phases.

Phase I Metabolism

Phase I reactions are expected to introduce or expose functional groups, preparing the molecule for Phase II conjugation.

-

Ester Hydrolysis: The initial and rapid metabolic step is likely the hydrolysis of the pivalate ester at the C-21 position by esterases, yielding the active moiety, this compound. This is a common pathway for ester prodrugs of corticosteroids.

-

Oxidation: The primary site of oxidative metabolism for many steroids is the liver, mediated by CYP enzymes. For this compound, this may involve:

-

Reduction:

-

A-Ring Reduction: Reduction of the Δ4,5 double bond and the 3-keto group is a typical inactivating pathway for corticosteroids.

-

C-20 Carbonyl Reduction: The ketone at the C-20 position can be reduced to a hydroxyl group.

-

-

Side-Chain Cleavage: Cleavage of the C-17 side chain is another potential metabolic route.

Phase II Metabolism

Following Phase I reactions, the modified this compound and its metabolites are expected to undergo conjugation to increase their water solubility and facilitate excretion.

-

Glucuronidation and Sulfation: The hydroxyl groups introduced or exposed during Phase I metabolism are likely sites for conjugation with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (B86663) (via sulfotransferases). Metabolites of the related compound tixocortol pivalate were found to be exclusively sulfo- and glucurono-conjugates[7].

A proposed logical flow for the initial metabolic steps is visualized below.

Quantitative Data Summary

Specific quantitative data on the metabolic pathways of this compound are not available in the public domain. Research in this area would require the generation of data through in vitro and in vivo studies. The tables below are templates for structuring such data once it becomes available.

Table 1: Putative this compound Metabolites and Responsible Enzymes

| Metabolite | Metabolic Reaction | Putative Enzyme(s) |

| This compound | Ester Hydrolysis | Carboxylesterases |

| 6β-hydroxy-clocortolone | 6β-Hydroxylation | CYP3A4 |

| 11-dehydro-clocortolone | 11β-Hydroxysteroid Dehydrogenation | 11β-HSD |

| Dihydro-clocortolone | A-Ring Reduction | 5α/5β-Reductase |

| Tetrahydro-clocortolone | A-Ring Reduction | 3α/3β-HSD |

| 20-dihydro-clocortolone | C-20 Carbonyl Reduction | 20α/20β-HSD |

| This compound-21-glucuronide | Glucuronidation | UGTs |

| 6β-hydroxy-clocortolone-sulfate | Sulfation | SULTs |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Metabolism

| Parameter | Value | Units |

| In Vitro (Human Liver Microsomes) | ||

| Vmax (Metabolite 1 Formation) | Data not available | pmol/min/mg protein |

| Km (Metabolite 1 Formation) | Data not available | µM |

| Intrinsic Clearance (CLint) | Data not available | µL/min/mg protein |

| In Vivo (Human Plasma) | ||

| Metabolite to Parent Ratio (AUC) | Data not available | |

| Half-life (t½) of Metabolites | Data not available | hours |

Experimental Protocols

The following are generalized protocols for the investigation of this compound metabolism, based on standard practices for studying corticosteroid biotransformation.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolites of this compound and the CYP450 enzymes involved in their formation.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (at various concentrations, e.g., 1-100 µM).

-

Incubate for a specified time (e.g., 60 minutes) at 37°C with shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Processing:

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Metabolite Identification:

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify potential metabolites by comparing the mass spectra of the samples with a control (without this compound) and predicting common metabolic transformations.

-

-

Reaction Phenotyping:

-

To identify the specific CYP enzymes, repeat the incubation with selective chemical inhibitors of major CYP isoforms or with recombinant human CYP enzymes.

-

In Vivo Metabolism in Animal Models

Objective: To identify the major metabolites of this compound in a living organism and to characterize their pharmacokinetic profiles.

Methodology:

-

Animal Dosing:

-

Administer this compound pivalate (e.g., topically or intravenously) to a suitable animal model (e.g., rats or mini-pigs).

-

-

Sample Collection:

-

Collect blood, urine, and feces at predetermined time points over 24-48 hours.

-

Process blood to obtain plasma.

-

-

Sample Preparation:

-

For plasma and urine, perform protein precipitation or solid-phase extraction.

-

For feces, homogenize and extract with an appropriate solvent.

-

To identify conjugated metabolites, samples may be treated with enzymes like β-glucuronidase or sulfatase.

-

-

Metabolite Profiling and Identification:

-

Analyze the processed samples by LC-MS/MS to identify and quantify this compound and its metabolites.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) for the parent drug and major metabolites.

-

Conclusion and Future Directions

The metabolic pathways of this compound have yet to be fully characterized. This whitepaper provides a preliminary framework based on the known metabolism of similar corticosteroid structures. Future research should focus on conducting definitive in vitro and in vivo studies to identify the specific metabolites of this compound, the enzymes responsible for their formation, and their pharmacokinetic profiles. Such studies are crucial for a comprehensive understanding of the drug's disposition and for assessing potential drug-drug interactions. The use of high-resolution mass spectrometry will be instrumental in elucidating the structures of novel metabolites.

References

- 1. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of CYP3A genes by glucocorticoids in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification and characterization of three impurities in this compound pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid-mediated induction of CYP3A4 is decreased by disruption of a protein: DNA interaction distinct from the pregnane X receptor response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Clocortolone Gene Expression Analysis in Human Keratinocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocortolone pivalate (B1233124) is a mid-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatoses.[1][2] Its therapeutic effects are mediated by the modulation of gene expression in skin cells, particularly keratinocytes. This document provides detailed application notes and protocols for the analysis of gene expression changes in human keratinocytes following treatment with this compound, offering insights into its molecular mechanism of action.

The primary mechanism of action for this compound, like other glucocorticoids, involves its binding to the cytosolic glucocorticoid receptor (GR).[3] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to a cascade of downstream effects that ultimately temper the inflammatory response.

Data Presentation: Gene Expression Changes in Human Keratinocytes

Table 1: Dexamethasone-Induced Gene Expression Changes in Human Keratinocytes

| Gene Symbol | Gene Name | Function | Fold Change (Dexamethasone vs. Vehicle) | Reference |

| Upregulated Genes | ||||

| CCL20 | Chemokine (C-C motif) ligand 20 | Chemoattractant for lymphocytes and dendritic cells | ~2.5-fold increase | [1] |

| TSC22D3 (GILZ) | TSC22 domain family member 3 | Anti-inflammatory, inhibits NF-κB and AP-1 signaling | Upregulated (specific fold change not provided) | [4] |

| ZFP36 (TTP) | Zinc finger protein 36 | Destabilizes mRNA of pro-inflammatory cytokines | Upregulated (specific fold change not provided) | [4] |

| Downregulated Genes | ||||

| IL1B | Interleukin 1 beta | Pro-inflammatory cytokine | ~40% decrease | [1] |

| MMP1 | Matrix metallopeptidase 1 | Collagen degradation, tissue remodeling | Suppressed (specific fold change not provided) | [5] |

| MMP9 | Matrix metallopeptidase 9 | Extracellular matrix degradation, inflammation | Suppressed (specific fold change not provided) | [5] |

| VEGF | Vascular endothelial growth factor | Angiogenesis | Inhibited (specific fold change not provided) | [5] |

Note: The data presented is for dexamethasone (B1670325) and is intended to be representative of the effects of a mid-potency glucocorticoid. The exact fold changes for this compound may vary.

Experimental Protocols

The following protocols provide a detailed methodology for the culture of human keratinocytes, treatment with this compound, and subsequent gene expression analysis.

Protocol 1: Human Keratinocyte Culture

-

Cell Line: Primary Human Epidermal Keratinocytes (NHEK) or the HaCaT cell line are suitable for these experiments.

-

Culture Medium: Use Keratinocyte-Serum Free Medium (K-SFM) supplemented with human recombinant Epidermal Growth Factor (EGF) and Bovine Pituitary Extract (BPE).

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage the cells when they reach 70-80% confluency.

Protocol 2: this compound Pivalate Treatment

-

Preparation of Stock Solution: Dissolve this compound pivalate in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.

-

Cell Seeding: Seed the keratinocytes in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

-

Treatment: Prepare the desired concentrations of this compound pivalate by diluting the stock solution in the culture medium. Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration. Remove the existing medium from the cells and replace it with the treatment or control medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

Protocol 3: RNA Isolation and Purification

-

Cell Lysis: Following the incubation period, wash the cells with cold phosphate-buffered saline (PBS). Lyse the cells directly in the wells using a lysis buffer such as TRIzol or a buffer provided in a commercial RNA isolation kit.

-

RNA Isolation: Isolate the total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This process typically involves homogenization, phase separation (if using TRIzol), and purification using a column-based method.

-

Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of approximately 2.0 indicates pure RNA.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) Analysis

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[6]

-

Primer Design: Design or obtain validated primers for the target genes and at least one stably expressed reference gene (e.g., GAPDH, ACTB).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and the specific primers.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.[7]

Visualizations

Signaling Pathway of this compound in Keratinocytes

Caption: this compound binds to the glucocorticoid receptor, leading to the modulation of gene transcription in the nucleus.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing this compound's effect on keratinocyte gene expression, from cell culture to data analysis.

References

- 1. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene expression profiling in psoriatic scalp hair follicles: clobetasol propionate shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucocorticoid-dependent transcription in skin requires epidermal expression of the glucocorticoid receptor and is modulated by the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSE26487 - Effects of Glucocorticoids in Epidermal Keratinocytes | Gemma [gemma.msl.ubc.ca]

- 6. stackscientific.nd.edu [stackscientific.nd.edu]

- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Glucocorticoid Receptor Binding Assay for Clocortolone Pivalate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clocortolone pivalate (B1233124) is a synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of numerous genes.[1][3][4] Upon binding to this compound pivalate, the GR translocates to the nucleus, where it modulates the transcription of genes involved in inflammation and immune responses.[1][5] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound pivalate for the glucocorticoid receptor.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid, such as this compound pivalate, to the cytoplasmic glucocorticoid receptor initiates a conformational change in the receptor. This leads to the dissociation of chaperone proteins, including heat shock protein 90 (hsp90).[4] The activated glucocorticoid-receptor complex then translocates into the nucleus.[1][4][5] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating gene transcription.[1][3][5] This genomic action leads to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory cytokines and mediators.[1][6]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound pivalate for the glucocorticoid receptor. The assay measures the ability of unlabeled this compound pivalate to compete with a radiolabeled ligand, such as [³H]dexamethasone, for binding to the GR.[7]

Materials and Reagents

-

Receptor Source: Cytosolic fraction from cells or tissues expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells or rat liver).[7]

-

Radioligand: [³H]dexamethasone.

-

Competitor: this compound pivalate.

-

Reference Compound: Unlabeled dexamethasone (B1670325).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.[7]

-

Separation Medium: Dextran-coated charcoal or glass fiber filters (GF/C).[7][8]

-

Scintillation Cocktail.

-

96-well plates.

-

Filtration apparatus (if using filters).

-

Microplate scintillation counter.

Experimental Workflow

Procedure

-

Receptor Preparation:

-

Assay Setup:

-

Prepare serial dilutions of this compound pivalate and unlabeled dexamethasone (for the reference curve) in the assay buffer.

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay Buffer

-

Serial dilutions of this compound pivalate or unlabeled dexamethasone.

-

A fixed concentration of [³H]dexamethasone (typically at or below its dissociation constant, Kd).[9]

-

The glucocorticoid receptor preparation.

-

-

Include control wells for:

-

Total Binding: Contains receptor and radioligand without any competitor.

-

Non-specific Binding: Contains receptor, radioligand, and a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess).[7]

-

-

-

Incubation:

-

Incubate the plate at a low temperature (e.g., 0-4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).[7]

-

-

Separation of Bound and Free Radioligand:

-

Charcoal Method: Add a dextran-coated charcoal suspension to each well, incubate briefly, and then centrifuge the plate. The charcoal pellets the free radioligand.[7]

-

Filtration Method: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filters will trap the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8][10]

-

-

Quantification:

-

Charcoal Method: Transfer the supernatant from each well to a scintillation vial containing scintillation cocktail.

-

Filtration Method: Place the filters into scintillation vials containing scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.[7]

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[7]

-

Calculate the inhibitory constant (Ki) for this compound pivalate using the Cheng-Prusoff equation:[7][9]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Data Presentation

The binding affinity of this compound pivalate for the glucocorticoid receptor should be compared to a reference compound, such as dexamethasone, which is a potent GR agonist.[7] The results can be summarized in a table for clear comparison.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound Pivalate

| Compound | IC50 (nM) | Ki (nM) |

| Dexamethasone (Reference) | Insert Value | Insert Value |

| This compound Pivalate | Insert Value | Insert Value |

| Data are presented as the mean ± SEM from at least three independent experiments. |

This competitive radioligand binding assay provides a robust method for determining the binding affinity of this compound pivalate for the glucocorticoid receptor. The resulting data are crucial for understanding the potency of this compound pivalate and for the development of new glucocorticoid receptor modulators. The halogenation at positions C-6 and C-9 in the structure of this compound pivalate is thought to enhance its receptor affinity.[11] Characterizing this affinity quantitatively is essential for its pharmacological profiling.

References

- 1. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]

- 2. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. What is this compound Pivalate used for? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Clocortolone in Mouse Models of Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in this disease. Preclinical evaluation of novel therapeutics relies on robust and reproducible in vivo models that mimic the key characteristics of human psoriasis. This document provides detailed protocols for two widely used inducible mouse models of psoriasis-like skin inflammation: the Imiquimod (B1671794) (IMQ)-induced model and the IL-23-induced model. These models are suitable for assessing the efficacy of topical corticosteroids such as clocortolone pivalate (B1233124) 0.1% cream.

This compound is a mid-potency topical corticosteroid that exerts its anti-inflammatory, antipruritic, immunosuppressive, and vasoconstrictive effects through its interaction with glucocorticoid receptors.[1] This leads to the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activity, making it an effective treatment for corticosteroid-responsive dermatoses like psoriasis.[1]

These application notes offer step-by-step protocols for model induction, treatment, and endpoint analysis, along with representative data for evaluating therapeutic efficacy.

Key Signaling Pathway in Psoriasis: The IL-23/IL-17 Axis

The pathogenesis of psoriasis is largely driven by the IL-23/IL-17 inflammatory axis. The diagram below illustrates the key cellular and molecular interactions in this pathway and the points of intervention for corticosteroids like this compound.

Caption: IL-23/IL-17 signaling pathway in psoriasis and corticosteroid inhibition points.

Experimental Workflow Overview

A general workflow for conducting efficacy studies using psoriasis mouse models is outlined below. Specific details for each model are provided in the subsequent protocols.

Caption: General experimental workflow for psoriasis mouse model efficacy studies.

Model 1: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation

The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in mouse skin that closely mimics the phenotype of human plaque psoriasis. This model is characterized by erythema, scaling, epidermal thickening (acanthosis), and a dense immune cell infiltrate, driven by the IL-23/IL-17 axis.[2][3]

Detailed Experimental Protocol

Materials:

-

Animals: 8-12 week old female BALB/c or C57BL/6 mice.[2]

-

Inducing Agent: 5% Imiquimod cream (e.g., Aldara™).

-

Vehicle Control: Vaseline or other non-medicated cream.

-

Test Article: this compound pivalate 0.1% cream.

-

Positive Control (Optional): A high-potency corticosteroid cream (e.g., 0.05% Clobetasol propionate).

-

Tools: Electric shaver, calipers (for ear/skin thickness), analytical balance.

Procedure:

-

Animal Preparation (Day -1):

-

Carefully shave the dorsal back of each mouse (approx. 2x3 cm area). Allow the skin to recover for 24 hours to avoid irritation from shaving.

-

-

Model Induction and Treatment (Day 0 to Day 4-7):

-

On Day 0, take baseline measurements of ear thickness using a caliper.

-

Apply a daily topical dose of 62.5 mg of 5% IMQ cream to the shaved back and right ear of each mouse (except for the naive control group).[2]

-

For the naive/non-diseased control group, apply a similar amount of vehicle cream.

-

Divide the IMQ-treated mice into treatment groups (n=8-10 mice/group):

-

Group 1: IMQ + Vehicle Control

-

Group 2: IMQ + this compound Pivalate 0.1% Cream

-

Group 3 (Optional): IMQ + Positive Control (e.g., Clobetasol)

-

-

Approximately 2-4 hours after IMQ application, apply the assigned treatment (Vehicle, this compound, or Positive Control) to the same areas.

-

Repeat the induction and treatment process daily for 5 to 8 consecutive days.

-

-

Efficacy Evaluation (Daily from Day 1):

-

Psoriasis Area and Severity Index (PASI) Scoring: Score the back skin daily for erythema (redness), scaling, and thickness on a 0-4 scale. The sum of these scores constitutes the total PASI score (0-12).[4]

-

Ear Thickness: Measure the thickness of the IMQ-treated ear daily using a caliper. The change in thickness from baseline is a key indicator of inflammation.

-

Body Weight: Monitor body weight daily as a measure of systemic health. IMQ treatment can sometimes lead to a slight weight loss.

-

-

-

Euthanize mice and collect the treated ear and dorsal skin samples.

-

Histology: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Measure epidermal thickness using imaging software. Psoriatic skin will show marked acanthosis.

-

Cytokine Analysis: Homogenize skin or ear tissue to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22, IL-23, TNF-α) using ELISA or quantify their mRNA expression using RT-qPCR.

-

Expected Efficacy Data for Topical Corticosteroids

Table 1: Effect of Topical Clobetasol on Clinical Scores in IMQ-Induced Psoriasis Model (Rat) [5]

| Treatment Group | Mean PASI Score (Day 7) | Ear Thickness (mm, Day 7) | Epidermal Thickness (µm, Day 7) |

| Naive Control | 0 | ~0.25 | 23.8 ± 1.2 |

| IMQ + Vehicle | 7.3 ± 0.6 | ~0.45 | 58.9 ± 2.1 |

| IMQ + Clobetasol (0.05%) | 2.8 ± 0.8 | ~0.30 | 30.1 ± 1.5 |

Table 2: Effect of Topical Clobetasol on Cytokine Expression in IMQ-Induced Psoriasis Model [5]

| Treatment Group | IL-17A mRNA (Fold Change vs. Naive) | IL-17F mRNA (Fold Change vs. Naive) |

| Naive Control | 1.0 | 1.0 |

| IMQ + Vehicle | ~150 | ~120 |

| IMQ + Clobetasol (0.05%) | ~30 | ~25 |

Model 2: IL-23-Induced Psoriasis-Like Skin Inflammation

Intradermal injection of recombinant IL-23 into the mouse ear pinna directly activates the core pathogenic pathway of psoriasis, leading to IL-17 and IL-22 production, epidermal hyperplasia, and immune cell infiltration.[6] This model is highly specific to the IL-23/Th17 axis and is useful for evaluating therapeutics that target this pathway.

Detailed Experimental Protocol

Materials:

-

Animals: 8-12 week old female C57BL/6 mice.[6]

-

Inducing Agent: Recombinant mouse IL-23 (rmIL-23).

-

Vehicle Control: Sterile Phosphate-Buffered Saline (PBS).

-

Test Article: this compound pivalate 0.1% cream.

-

Positive Control: Dexamethasone (administered systemically or topically as a positive control).[6]

-

Tools: 30G insulin (B600854) syringes, calipers.

Procedure:

-

Model Induction and Treatment (Day 0 to Day 4):

-

On Day 0, take baseline measurements of the thickness of both ears.

-

Administer daily intradermal injections of 0.5 µg of rmIL-23 in 20 µL of PBS into the right ear pinna.[7] The left ear can serve as an internal control (injected with PBS).

-

Divide mice into treatment groups (n=8-10 mice/group):

-

Group 1: IL-23 + Vehicle Control (topical)

-

Group 2: IL-23 + this compound Pivalate 0.1% Cream (topical)

-

Group 3: IL-23 + Dexamethasone (e.g., 1 mg/kg, i.p.)

-

-

Apply topical treatments daily to the IL-23 injected ear, typically 1-2 hours after the injection. Administer systemic treatments as per the study design.

-

Repeat the induction and treatment process daily for 4 consecutive days.

-

-

Efficacy Evaluation (Daily from Day 1):

-

Ear Thickness: Measure the thickness of the IL-23-injected ear daily. The increase in ear swelling is the primary clinical endpoint.

-

Body Weight: Monitor body weight daily.

-

-

Terminal Endpoint Analysis (Day 4 or 5):

-

Euthanize mice and collect the treated ears.

-

Ear Weight: Weigh the ear pinna as a measure of edema and cellular infiltration.

-

Histology: Process the ear tissue for H&E staining and measure epidermal thickness.

-

Cytokine Analysis: Homogenize ear tissue to measure protein levels of IL-17A and IL-22 via ELISA.

-

Expected Efficacy Data for Corticosteroids

Table 3: Effect of Dexamethasone on Clinical and Histological Parameters in IL-23-Induced Ear Inflammation [6]

| Treatment Group | Change in Ear Thickness (mm, Day 4) | Ear Weight (mg, Day 4) | Epidermal Thickness (µm, Day 4) |

| PBS Control | ~0.02 | ~10 | ~20 |

| IL-23 + Vehicle | 0.12 ± 0.01 | 22.5 ± 1.5 | 65 ± 5 |

| IL-23 + Dexamethasone | 0.05 ± 0.01 | 15.0 ± 1.0 | 30 ± 4 |

Table 4: Effect of Dexamethasone on Cytokine Levels in IL-23-Induced Ear Inflammation [6]

| Treatment Group | IL-17A (pg/ear) | IL-22 (pg/ear) |

| PBS Control | < 50 | < 50 |

| IL-23 + Vehicle | 1500 ± 200 | 800 ± 150 |

| IL-23 + Dexamethasone | 400 ± 100 | 250 ± 75 |

Conclusion

The imiquimod and IL-23 induced mouse models are valuable preclinical tools for assessing the efficacy of anti-psoriatic therapies. They effectively replicate key features of the human disease, including the central role of the IL-23/IL-17 pathway. By measuring outcomes such as skin thickness, PASI scores, epidermal hyperplasia, and inflammatory cytokine levels, these models allow for a robust quantitative evaluation of topical treatments like this compound. The provided protocols and representative data serve as a comprehensive guide for researchers aiming to establish these models for their drug development programs.

References

- 1. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]

- 7. inotiv.com [inotiv.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing Dermal Bioavailability of Clocortolone Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with clocortolone formulations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing the dermal bioavailability of your this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound pivalate (B1233124) that influence its dermal penetration?

A1: this compound pivalate's high lipophilicity is a primary driver of its effective penetration through the stratum corneum.[1] This characteristic is a result of its unique chemical structure, which includes halogenation and a pivalate group.[2] These modifications enhance its ability to partition into the lipid-rich intercellular matrix of the outermost skin layer, leading to higher concentrations in the epidermis.[1]

Q2: The standard this compound pivalate cream is formulated without common penetration enhancers like propylene (B89431) glycol. Why is this, and what are the implications for developing new formulations?

A2: The existing emollient cream base for this compound pivalate was designed to be well-tolerated, especially on sensitive or eczematous skin.[1][3] It avoids ingredients like propylene glycol, which, while acting as a penetration enhancer, can cause skin irritation and disrupt the skin barrier.[1][4] The high lipophilicity of this compound pivalate itself allows for effective skin penetration without the need for such enhancers.[4] When developing new formulations, it's crucial to balance any potential increase in penetration with the risk of irritation and barrier disruption.

Q3: What are some promising strategies to further enhance the dermal bioavailability of this compound pivalate?

A3: Beyond the traditional cream base, novel drug delivery systems hold promise. These include:

-

Nanocarriers: Lipid-based nanocarriers like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), as well as polymeric nanoparticles, can encapsulate this compound pivalate.[5][6][7] These systems can improve drug localization in the skin, provide controlled release, and potentially reduce side effects.[5][6]

-

Microemulsions: These are thermodynamically stable, transparent systems of oil, water, surfactant, and cosurfactant. Their small droplet size and ability to solubilize lipophilic drugs can significantly enhance skin permeation.

-

Chemical Penetration Enhancers: While the current formulation avoids them, for certain applications, the judicious use of chemical enhancers like fatty acids (e.g., oleic acid) or terpenes could be explored. These work by reversibly disrupting the stratum corneum lipids.[8]

Q4: How does the choice of vehicle (e.g., cream, ointment, gel) impact this compound pivalate delivery?

A4: The vehicle plays a critical role. Ointments, being the most occlusive, generally provide the highest penetration for corticosteroids by hydrating the stratum corneum.[3] Creams are less occlusive but are often more cosmetically elegant. Gels, typically aqueous-based, may offer less penetration for a highly lipophilic drug like this compound pivalate unless specifically formulated to enhance its solubility and partitioning into the skin. Studies with other corticosteroids have shown that ointments tend to result in higher drug deposition in the epidermis and dermis compared to creams.[3]

Q5: What are the critical stability issues to consider when formulating this compound pivalate?

A5: this compound pivalate cream should be stored between 15–30°C and protected from freezing.[9] Key stability concerns in formulation development include:

-

Physical Stability: Phase separation in emulsions (creams), crystallization of the active pharmaceutical ingredient (API), and changes in viscosity over time and with temperature fluctuations.[8][10]

-

Chemical Stability: Degradation of this compound pivalate due to pH, temperature, or interactions with excipients.[8]

-

Microbial Stability: Ensuring the preservation system is effective throughout the product's shelf life.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Permeation in In Vitro Permeation Testing (IVPT)

| Potential Cause | Troubleshooting Step |

| Poor drug release from the vehicle. | Optimize the formulation's composition. For a lipophilic drug like this compound, ensure it is fully dissolved or finely dispersed in the vehicle at the experimental temperature. Consider adjusting the oil/water partition coefficient of the vehicle. |

| Inadequate hydration of the skin membrane. | Ensure the skin membrane is properly hydrated before and during the experiment. The occlusive nature of some formulations can enhance hydration and subsequent permeation. |

| Receptor fluid is not maintaining sink conditions. | Increase the volume of the receptor fluid or increase the sampling frequency. For poorly water-soluble drugs like this compound, consider adding a solubilizing agent (e.g., a small percentage of ethanol (B145695) or a surfactant like polysorbate 80) to the receptor fluid, ensuring it does not damage the skin membrane. |

| Incorrect pH of the vehicle or receptor fluid. | The ionization state of a drug can affect its permeation. While this compound pivalate is non-ionizable, the pH of the formulation can influence vehicle properties and skin hydration. Ensure the pH of the receptor fluid is physiologically relevant (around 7.4). |

| Skin membrane integrity is compromised or variable. | Use skin from a consistent source and anatomical location. Visually inspect membranes for any defects before mounting. Measure the transepidermal water loss (TEWL) or electrical resistance of the skin to ensure barrier integrity before applying the formulation. |

Issue 2: Formulation Instability (Phase Separation, Crystallization)

| Potential Cause | Troubleshooting Step |

| Incompatible excipients. | Review the compatibility of all excipients. Ensure that the emulsifiers and stabilizers are appropriate for the oil phase and overall composition. |

| Incorrect manufacturing process. | Critical process parameters such as temperature, mixing speed, and cooling rate must be tightly controlled.[8] For emulsions, ensure the homogenization step is optimized to achieve a stable droplet size.[8] |

| API concentration exceeds solubility in the vehicle. | Determine the saturation solubility of this compound pivalate in the formulation base at various temperatures. If the drug is intended to be dissolved, ensure the concentration is below the saturation point at storage temperatures to prevent crystallization. |

| Inappropriate storage conditions. | Store formulations at controlled temperatures as specified.[9] Conduct stability studies under accelerated conditions (e.g., higher temperatures) to predict long-term stability. |

Data Presentation: Comparative Bioavailability

The following tables present illustrative data on the dermal bioavailability of this compound pivalate from different formulations.

Disclaimer: The following data are for illustrative purposes and are based on general principles of dermal drug delivery. Actual experimental results may vary.

Table 1: Influence of Vehicle on this compound Pivalate Permeation (Illustrative Data)

| Vehicle Type | Cumulative Amount Permeated after 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Drug Deposition in Epidermis (µg/g tissue) | Drug Deposition in Dermis (µg/g tissue) |

| Ointment (Occlusive) | 1.8 | 0.09 | 25.5 | 10.2 |

| Cream (o/w emulsion) | 1.2 | 0.06 | 18.3 | 7.5 |

| Gel (Hydroalcoholic) | 0.8 | 0.04 | 12.1 | 4.8 |

Table 2: Effect of Penetration Enhancers on this compound Pivalate Permeation from a Cream Formulation (Illustrative Data)

| Formulation | Cumulative Amount Permeated after 24h (µg/cm²) | Enhancement Ratio* |

| Cream (Control) | 1.2 | 1.0 |

| Cream + 5% Oleic Acid | 2.5 | 2.1 |

| Cream + 10% Propylene Glycol | 1.9 | 1.6 |

| Cream + 5% Terpenes (e.g., Limonene) | 2.2 | 1.8 |

*Enhancement Ratio = Flux with enhancer / Flux of control

Experimental Protocols

Protocol 1: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines the measurement of this compound pivalate permeation through an ex vivo skin membrane.

Materials:

-

Franz diffusion cells

-

Full-thickness human or porcine skin

-

Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)

-

This compound pivalate formulation

-

Water bath with circulator

-

Magnetic stirrers

-

Syringes and collection vials

-

Analytical method for this compound pivalate quantification (e.g., LC-MS/MS)

Procedure:

-

Receptor Chamber Preparation: Fill the receptor chamber of the Franz diffusion cell with pre-warmed (32°C), degassed receptor fluid. Ensure no air bubbles are trapped beneath the skin mounting area.

-

Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut a section of skin large enough to fit the diffusion cell. Carefully mount the skin on the Franz cell with the stratum corneum side facing the donor compartment.

-

Equilibration: Allow the system to equilibrate for at least 30 minutes. Maintain the temperature of the receptor fluid at 32°C using the circulating water bath.

-

Dosing: Accurately apply a finite dose of the this compound pivalate formulation to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

-

Mass Balance: At the end of the experiment, dismantle the cell. Analyze the amount of drug remaining on the skin surface (unpenetrated), within the stratum corneum (can be removed by tape stripping), in the viable epidermis and dermis, and in the receptor fluid.

-

Data Analysis: Calculate the cumulative amount of this compound pivalate permeated per unit area over time. Plot this data and determine the steady-state flux (Jss) from the linear portion of the curve.

Protocol 2: Quantification of this compound Pivalate in Skin Layers by LC-MS/MS

This protocol provides a general method for extracting and quantifying this compound pivalate from skin samples obtained from IVPT studies.

Materials:

-

Skin samples (epidermis, dermis)

-

Homogenizer

-

Extraction solvent (e.g., acetonitrile (B52724) or methanol)

-

Internal standard (e.g., a structurally similar corticosteroid)

-

Centrifuge

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Weigh the skin sample.

-

Mince the tissue into small pieces.

-

Add a known volume of extraction solvent and the internal standard.

-

Homogenize the sample until a uniform suspension is achieved.

-

Vortex and then centrifuge the sample at high speed to pellet the tissue debris.

-

-

Extraction:

-

Carefully collect the supernatant.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to monitor for the specific precursor and product ion transitions for this compound pivalate and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound pivalate in a surrogate matrix.

-

Calculate the concentration of this compound pivalate in the skin sample based on the peak area ratio to the internal standard and the calibration curve.

-

Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Intracellular signaling pathway of this compound.

Experimental Workflow: In Vitro Permeation Testing (IVPT)

References

- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Transitioning From Brand to Generic With Topical Products and the Importance of Maintaining the Formulation and Therapeutic Profiles of the Original Product: Focus on this compound Pivalate 0.1% Cream - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. assets.bmctoday.net [assets.bmctoday.net]

- 5. Drug targeting by solid lipid nanoparticles for dermal use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pharmtech.com [pharmtech.com]

- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 10. gmp-navigator.com [gmp-navigator.com]

Technical Support Center: Refining Clocortolone Pivalate Dosage for Optimal Therapeutic Effect In Vivo

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to refine the in vivo dosage of clocortolone pivalate (B1233124) for optimal therapeutic effect.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound pivalate.

1. Formulation and Administration

-

Q1: My this compound pivalate formulation appears unstable or shows poor skin penetration. What could be the issue and how can I resolve it?

-

A1: this compound pivalate is a lipophilic compound, and its formulation is critical for stability and dermal absorption.[1][2]

-

Vehicle Selection: Ensure you are using an appropriate vehicle. Emollient cream bases containing components like white petrolatum, mineral oil, and stearyl alcohol can enhance skin permeability and stability.[3] For preclinical studies, consider formulating this compound pivalate in a vehicle similar to the commercial 0.1% cream (Cloderm®), which is a water-washable emollient base.[4][5]

-

Solubility: this compound pivalate is sparingly soluble in alcohol.[6] If preparing a solution, ensure the solvent system is appropriate and that the drug is fully dissolved. For topical application, a cream or ointment formulation is generally preferred.

-

Troubleshooting Inconsistent Results: Inconsistent results can arise from improper formulation. Ensure homogenous mixing and prevent precipitation of the active ingredient. For emulsions, the temperature of the oil and water phases during mixing is critical to prevent solidification and ensure proper emulsion formation.[7]

-

-

-

Q2: I am observing significant variability in the therapeutic effect of topically applied this compound pivalate between my experimental animals. What are the potential causes and solutions?

-

A2: Variability in topical drug studies is a common challenge.

-

Application Technique: Ensure a consistent and uniform application of the formulation. Use a positive displacement pipette or a syringe to apply a precise amount of the cream to the designated skin area. Gently rub the formulation in a standardized manner to ensure even distribution.[8]

-

Animal Grooming: Mice and rats have a natural grooming behavior that can lead to the ingestion of the topical formulation, reducing the local dose and potentially causing systemic effects.[9] Consider the use of an Elizabethan collar for a short period after application to prevent grooming.

-

Skin Barrier Integrity: The condition of the skin barrier can significantly influence drug absorption. In models of dermatitis or psoriasis, the compromised skin barrier will lead to increased penetration.[10] Ensure that the baseline disease severity is consistent across all animals in the study.

-

-

2. Imiquimod-Induced Psoriasis Model

-

Q3: The severity of the imiquimod-induced skin inflammation in my control group is inconsistent. How can I improve the reproducibility of the model?

-

A3: The imiquimod (B1671794) (IMQ)-induced psoriasis model is known for its potential variability.

-

Mouse Strain: The inflammatory response to imiquimod can be strain-dependent. C57BL/6 and BALB/c mice are commonly used, but may exhibit different response kinetics and severity.[11] It is crucial to use a consistent mouse strain, sex, and age for all experiments.

-

Imiquimod Application: The amount and frequency of imiquimod application are critical. A daily topical application of a consistent amount of 5% imiquimod cream (e.g., Aldara®) is standard.[1][12] Ensure the cream is applied evenly to the shaved back and/or ear.

-

Environmental Factors: Housing conditions and stress can influence the inflammatory response.[1] Maintain a consistent and low-stress environment for the animals.

-

-

-

Q4: I am not observing a significant therapeutic effect with my this compound pivalate treatment in the imiquimod-induced psoriasis model. What should I check?

-

A4: Several factors could contribute to a lack of efficacy.

-

Dosage and Frequency: While the clinical formulation is 0.1%, the optimal concentration for a mouse model may differ. Consider a dose-response study to determine the most effective concentration. Application frequency is also important; once or twice daily applications are common for topical corticosteroids in these models.

-

Treatment Start Time: The timing of treatment initiation can impact the outcome. Prophylactic treatment (starting before or at the same time as imiquimod) may yield different results compared to therapeutic treatment (starting after the inflammation is established).[13]

-

Positive Control: Always include a positive control with a known potent topical corticosteroid, such as clobetasol (B30939) propionate (B1217596), to validate the model and the experimental setup.[14]

-

-

3. Endpoint Analysis

-

Q5: My histological analysis of skin samples is difficult to interpret due to artifacts and variability. How can I improve my technique?

-

A5: Proper tissue handling and a standardized scoring system are essential for reliable histological analysis.

-

Tissue Processing: Ensure proper fixation, embedding, and sectioning of the skin samples to minimize artifacts.

-

Standardized Scoring: Utilize a semi-quantitative scoring system to assess various parameters of inflammation and epidermal changes. This typically includes scoring for epidermal thickness (acanthosis), parakeratosis, and the infiltration of inflammatory cells.[15][16]

-

-

-

Q6: I am having trouble consistently measuring cytokine levels in skin tissue. What are some common pitfalls?

-

A6: Quantifying cytokines from skin tissue requires careful sample preparation.

-